N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group and a 2-fluorophenyl substituent on the fused thiophene-pyrimidine core. Thienopyrimidines are known for their diverse pharmacological applications, including kinase inhibition and anticancer activity, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2S/c26-17-7-5-15(6-8-17)13-28-23(32)16-9-11-31(12-10-16)25-29-21-19(14-34-22(21)24(33)30-25)18-3-1-2-4-20(18)27/h1-8,14,16H,9-13H2,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRCNGCMAYWYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and a piperidine ring, which are known for their roles in various bioactive compounds. The presence of functional groups such as carboxamide and fluorobenzyl moieties contributes to its pharmacological profile.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the thieno[3,2-d]pyrimidine core often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antiviral Activity
This compound has been evaluated for its antiviral efficacy. In vitro studies demonstrated that it inhibits viral replication in HIV and other viruses by targeting specific viral enzymes. The structure-activity relationship (SAR) studies suggest that the fluorine substitutions enhance the compound's potency against viral strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has demonstrated the ability to inhibit tumor growth in xenograft models.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal critical insights into how structural modifications impact biological activity. Key findings include:
| Modification | Effect on Activity | Comments |
|---|---|---|
| Addition of fluorine atoms | Increased potency against HIV | Enhances binding affinity to viral enzymes |
| Alteration of piperidine ring | Variable effects on cytotoxicity | Structural flexibility influences interactions |
| Changes in the thieno[3,2-d]pyrimidine core | Significant impact on anticancer activity | Different substituents can either enhance or reduce efficacy |
Case Studies
- Antiviral Efficacy Against HIV : In a study published in 2020, derivatives of the compound were screened for activity against HIV strains. The most potent variants showed EC50 values comparable to existing antiviral drugs, indicating potential for therapeutic use in HIV treatment .
- Anticancer Screening : A multicellular spheroid model was employed to evaluate the anticancer effects of this compound. Results indicated significant inhibition of tumor growth with minimal cytotoxicity to normal cells .
Comparison with Similar Compounds
Key Analogs and Substituent Effects
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide () Structural Differences:
- Benzyl group: 2,4-Difluorobenzyl vs. 4-fluorobenzyl in the target compound.
- Thienopyrimidine substituent: 3-Methylphenyl vs. 2-fluorophenyl. Implications:
- The additional fluorine at the 2-position on the benzyl group may increase lipophilicity and metabolic stability but could reduce solubility.
N-(3-Chloro-4-fluorophenyl)-5-benzyl-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide ()
- Structural Differences :
- Core structure: Tetrahydropyrimidine vs. thieno[3,2-d]pyrimidine.
- Substituents: Chloro-fluoroaryl and difluorobenzyl groups.
- Implications :
- The tetrahydropyrimidine core lacks the sulfur atom present in thienopyrimidines, reducing aromaticity and altering electronic properties.
- Chlorine substitution may enhance halogen bonding but increase molecular weight .
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide ()
- Structural Differences :
- Core structure: Quinazoline vs. thieno[3,2-d]pyrimidine.
- Substituents: 4-Chlorobenzyl on quinazoline vs. 2-fluorophenyl on thienopyrimidine. Implications:
- Quinazoline’s nitrogen-rich core may improve solubility but reduce membrane permeability compared to sulfur-containing thienopyrimidines .
Physicochemical and Spectral Data
Note: Melting points for related compounds (e.g., 175–178°C in ) suggest moderate thermal stability for this class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
